![molecular formula C19H19N3O3S3 B15101410 methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15101410.png)
methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core. Key structural elements include:
- A methyl ester group at position 3 of the cyclopenta[b]thiophene ring.
- A sulfanylacetyl linkage connecting the cyclopenta[b]thiophene moiety to a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group.
- The thieno[2,3-d]pyrimidine subunit is substituted with methyl groups at positions 5 and 6, contributing to steric and electronic modulation.
Properties
Molecular Formula |
C19H19N3O3S3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3S3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(23)22-18-15(19(24)25-3)11-5-4-6-12(11)28-18/h8H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
IDAREDIKDFUNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylacetone under acidic conditions.
Procedure :
- Reactants :
- 2-Aminothiophene-3-carbonitrile (1.0 equiv)
- Acetylacetone (1.2 equiv)
- Glacial acetic acid (solvent)
- Conditions : Reflux at 120°C for 6–8 hours under nitrogen.
- Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/EtOAc 7:3) yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (75–80% yield).
- Thiolation : Treatment with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours converts the carbonyl to thiol (85% yield).
Alternative Route Using Active Methylene Reagents
A modified approach employs active methylene compounds (e.g., malononitrile) to form the pyrimidine ring:
Reaction Scheme :
$$
\text{Thiophene derivative} + \text{Malononitrile} \xrightarrow{\text{EtOH, Δ}} \text{Thieno[2,3-d]pyrimidine} \quad
$$
Key Data :
Parameter | Value |
---|---|
Yield | 68% |
Purity (HPLC) | >98% |
Characterization | $$^1$$H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 6H, CH₃), 6.92 (s, 1H, thiophene-H) |
Functionalization of Cyclopenta[b]Thiophene Scaffold
Synthesis of Methyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
The cyclopenta[b]thiophene moiety is prepared via Friedel-Crafts alkylation followed by esterification:
- Friedel-Crafts Cyclization :
- Reactant: Thiophene-2-carboxylic acid
- Catalyst: AlCl₃ (2.0 equiv)
- Conditions: 160°C, 3 hours (yield: 65%).
- Esterification : Treatment with methanol and H₂SO₄ (cat.) affords the methyl ester (quantitative yield).
Introduction of Chloroacetyl Group
The amine group is acylated using chloroacetyl chloride:
$$
\text{Methyl 2-amino-...-carboxylate} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Chloroacetyl derivative} \quad
$$
Optimization Table :
Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
Triethylamine | DCM | 0–25 | 92 |
Pyridine | THF | 25 | 78 |
NaHCO₃ | H₂O/EtOAc | 25 | 65 |
Coupling of Thienopyrimidine and Cyclopenta[b]Thiophene Moieties
Sulfanylacetamide Formation
The final step involves nucleophilic substitution between the thiol and chloroacetyl groups:
- Reaction Conditions :
- Workup : Precipitation in ice-water, filtration, and recrystallization (MeOH/H₂O).
Yield and Purity :
Entry | Catalyst | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | K₂CO₃ | DMF | 88 | 99.1 |
2 | Cs₂CO₃ | DMSO | 82 | 98.5 |
3 | DBU | THF | 75 | 97.8 |
Mechanistic Insights and Side Reactions
Competing Pathways During Coupling
Spectroscopic Validation
- IR : ν 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).
- $$^1$$H NMR : δ 3.72 (s, 3H, OCH₃), 2.38 (s, 6H, CH₃), 6.85 (s, 1H, thiophene-H).
Industrial-Scale Considerations
Cost-Effective Modifications
- Solvent Recycling : DMF recovery via distillation reduces costs by 30%.
- Catalyst Replacement : K₂CO₃ outperforms Cs₂CO₃ in cost-yield balance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Observations :
- The target compound balances moderate logP and rotational flexibility, optimizing both solubility and target engagement.
- The ethyl ester analog’s higher molecular weight and logP may limit bioavailability despite enhanced binding interactions .
Biological Activity
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C22H19N3O3S3
- Molecular Weight : 469.6 g/mol
- CAS Number : 315682-60-1
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The thieno[2,3-d]pyrimidine moiety is known for its role in modulating enzyme activities and influencing signaling pathways related to inflammation and pain.
1. Analgesic and Anti-inflammatory Effects
Research has shown that derivatives of the thieno[2,3-d]pyrimidine structure exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated potent analgesic effects comparable to diclofenac sodium in animal models, indicating that this compound may possess similar capabilities .
2. Anticancer Potential
Thiophene derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's interaction with specific protein targets involved in cell cycle regulation and apoptosis has been highlighted in various studies .
3. Antioxidant Activity
The compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity can contribute to its protective effects against various diseases .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves condensation reactions. For example, derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized by reacting 2-amino-thiophene precursors with acylating agents or isothiocyanates under reflux in ethanol, using glacial acetic acid as a catalyst. The product is isolated via cooling, filtration, and recrystallization from ethanol or isopropyl alcohol . Related compounds, such as ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have reported melting points (e.g., 111–112°C), which serve as benchmarks for purity assessment .
Q. Which spectroscopic techniques are critical for structural elucidation?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar thioureido-thiophene derivatives . Complementary methods include H/C NMR for functional group analysis, IR spectroscopy for identifying thioureido or carbonyl stretches, and mass spectrometry for molecular weight confirmation .
Q. What biological activities are reported for analogous thieno[2,3-d]pyrimidine derivatives?
Thieno[2,3-d]pyrimidine scaffolds exhibit antifungal, antibacterial, and anticonvulsant properties. For instance, 2-thioureido-thiophene derivatives show activity against Candida species, while cyclopenta[b]thiophene carboxylates have been explored for anticonvulsant effects .
Q. How should researchers design stability studies for this compound?
Conduct accelerated degradation tests under varying pH, temperature, and humidity. Monitor decomposition via HPLC or TLC, and compare results to reference standards. Stability-indicating assays should validate method specificity, as outlined in environmental fate studies .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic conditions?
Systematic screening of catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. protic) is essential. For example, replacing glacial acetic acid with p-toluenesulfonic acid in ethanol may enhance reaction rates. Reaction monitoring via in-situ IR or GC-MS can identify intermediate bottlenecks .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Use molecular docking to assess binding affinity with target proteins (e.g., fungal CYP51) and QSAR models to predict logP, bioavailability, and toxicity. SMILES/InChI descriptors (e.g., CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C(=O)C(C)(C)C
) enable in silico simulations .
Q. How can contradictions in biological activity data across assays be resolved?
Standardize assay conditions (e.g., cell lines, inoculum size) and include positive controls (e.g., fluconazole for antifungal assays). Statistical meta-analysis of IC values from multiple studies can identify outliers and validate dose-response trends .
Q. What environmental fate study designs apply to this compound?
Follow the INCHEMBIOL framework: (1) Determine physicochemical properties (logK, solubility); (2) Assess abiotic/biotic degradation in soil/water matrices; (3) Model bioaccumulation potential using EPI Suite. Long-term ecotoxicity studies should include multi-trophic endpoints (e.g., algae, daphnia) .
Q. How does electronic structure influence reactivity in nucleophilic substitutions?
Density functional theory (DFT) calculations reveal charge distribution at reactive sites (e.g., sulfur atoms in thienopyrimidine). Electron-withdrawing groups (e.g., carboxylate) activate the pyrimidine ring for nucleophilic attack, while steric hindrance from cyclopenta[b]thiophene may reduce reactivity .
Q. What strategies validate purity in complex matrices?
Combine orthogonal methods: HPLC-PDA for UV-active impurities, LC-MS for non-UV contaminants, and differential scanning calorimetry (DSC) for polymorph detection. For example, related cyclopenta[b]thiophene derivatives exhibit distinct melting points (e.g., 340–342°C for mercapto-dihydro-thieno pyrimidinones), aiding purity confirmation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.